molecular formula C8H8BrClN2O B571456 3-Amino-5-bromoindolin-2-one hydrochloride CAS No. 119884-84-3

3-Amino-5-bromoindolin-2-one hydrochloride

Cat. No.: B571456
CAS No.: 119884-84-3
M. Wt: 263.519
InChI Key: VMCLFSHDNGCHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromoindolin-2-one hydrochloride typically involves the bromination of indolin-2-one followed by amination. The reaction conditions often require the use of bromine or a brominating agent and an amine source under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar bromination and amination reactions. The process would be optimized for yield and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromoindolin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted indoles .

Scientific Research Applications

3-Amino-5-bromoindolin-2-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromoindolin-2-one hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 3-Aminoindolin-2-one hydrochloride
  • 5-Bromoindolin-2-one hydrochloride
  • 3-Amino-5-chloroindolin-2-one hydrochloride

Comparison: 3-Amino-5-bromoindolin-2-one hydrochloride is unique due to the presence of both amino and bromo substituents on the indole ring. This combination of functional groups can confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the bromine atom can participate in halogen bonding, which can enhance binding affinity to certain targets .

Properties

IUPAC Name

3-amino-5-bromo-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O.ClH/c9-4-1-2-6-5(3-4)7(10)8(12)11-6;/h1-3,7H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCLFSHDNGCHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(=O)N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774501-93-8
Record name 3-Amino-5-bromo-1,3-dihydro-2H-indol-2-one hydrochloride
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